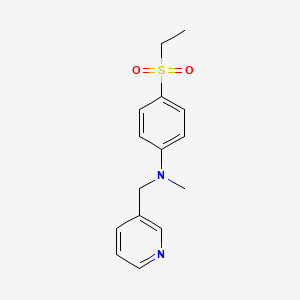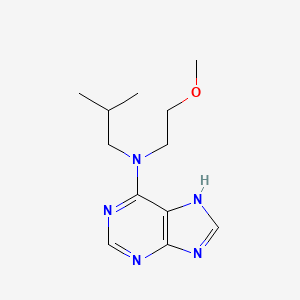![molecular formula C15H16N4O B7631902 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B7631902.png)
5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile, also known as P2X7 antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. It is a potent inhibitor of the P2X7 receptor, a protein that plays a crucial role in the immune system and inflammatory response.
Mecanismo De Acción
5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist exerts its pharmacological effects by selectively inhibiting the this compound receptor, a member of the P2X family of ATP-gated ion channels. The this compound receptor is expressed on immune cells, neurons, and other cell types and plays a critical role in inflammation, apoptosis, and cell proliferation. By blocking the this compound receptor, this compound antagonist can reduce the release of pro-inflammatory cytokines, activate anti-inflammatory pathways, and prevent cell death.
Biochemical and Physiological Effects:
This compound antagonist has been shown to have various biochemical and physiological effects in vitro and in vivo. In animal models, this compound antagonist has been shown to reduce pain hypersensitivity, decrease microglial activation, and improve cognitive function. Moreover, this compound antagonist has also been shown to reduce tumor growth, increase tumor cell death, and enhance the efficacy of chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist is its selectivity and potency for the this compound receptor. This allows for precise modulation of this compound receptor activity without affecting other ATP-gated ion channels. However, this compound antagonist has also been shown to have off-target effects on other receptors, such as P2X4 and P2X3, which may complicate its use in some experimental settings. Moreover, this compound antagonist has poor solubility in water, which may limit its use in some biological assays.
Direcciones Futuras
There are several future directions for the research and development of 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist. One potential application is in the treatment of chronic pain, where this compound antagonist has shown promising results in preclinical studies. Another potential application is in the treatment of neurodegenerative disorders, where this compound antagonist may help to reduce inflammation and prevent cell death. Moreover, this compound antagonist may also have applications in cancer therapy, where it can enhance the efficacy of chemotherapy and reduce tumor growth. Further research is needed to fully understand the potential of this compound antagonist and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, this compound antagonist is a promising chemical compound with potential applications in the field of drug discovery. It selectively inhibits the this compound receptor and has shown promising results in preclinical studies for the treatment of various diseases. However, further research is needed to fully understand the pharmacological properties of this compound antagonist and to optimize its use in clinical settings.
Métodos De Síntesis
The synthesis of 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist involves the reaction of 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carboxylic acid with thionyl chloride and then with 2-amino-4-methylpyridine. The resulting compound is then reacted with acetic anhydride to obtain the final product. The synthesis method has been optimized to produce high yields of pure compound suitable for biological assays.
Aplicaciones Científicas De Investigación
5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer. In preclinical studies, this compound antagonist has shown promising results in reducing inflammation, neuropathic pain, and tumor growth. Moreover, this compound antagonist has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
5-[(2-propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-11(2)20-15-7-12(5-6-17-15)9-18-14-4-3-13(8-16)19-10-14/h3-7,10-11,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQZMHBMZYJERH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)CNC2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(7H-purin-6-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7631826.png)
![4-ethylsulfonyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]aniline](/img/structure/B7631841.png)
![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B7631848.png)
![6-(2-Methylpropylsulfanyl)pyrido[2,3-b]pyrazine](/img/structure/B7631856.png)
![Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate](/img/structure/B7631864.png)
![4-(4-Methylsulfonylphenyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7631873.png)

![2-ethylsulfonyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B7631882.png)
![1-[2-(Cyclopropylmethoxy)-5-fluorophenyl]sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine](/img/structure/B7631888.png)


![1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7631918.png)
![(6-Fluoroquinolin-8-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7631935.png)
![N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7631948.png)